molecular formula C₃₆H₆₁NO₄S₂Si₂ B1139841 4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole CAS No. 308357-81-5

4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole

Cat. No.: B1139841
CAS No.: 308357-81-5
M. Wt: 692.17
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex thiazole derivative characterized by multiple stereochemical centers and protective groups. Its core structure includes a 1,3-thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a polyunsaturated undeca-dienyl chain. Key functional groups include:

  • tert-butyl(dimethyl)silyl (TBS) ethers: These groups at the 3- and 11-positions enhance steric bulk and protect hydroxyl groups during synthesis .
  • Phenylsulfonyl group: At the 8-position, this electron-withdrawing group likely influences reactivity and solubility .
  • Stereochemical complexity: The 1E,3S,5Z,8R/S,10S configuration introduces challenges in synthesis and purification, necessitating advanced spectroscopic techniques (e.g., NMR, IR) for structural validation .

The compound’s synthesis involves multi-step strategies, including protective group chemistry and coupling reactions, as seen in analogous thiazole derivatives .

Properties

IUPAC Name

[(2S,6Z,9S,10E)-4-(benzenesulfonyl)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61NO4S2Si2/c1-27(20-21-34(41-45(13,14)36(8,9)10)29(3)24-31-26-42-30(4)37-31)22-33(43(38,39)32-18-16-15-17-19-32)23-28(2)25-40-44(11,12)35(5,6)7/h15-20,24,26,28,33-34H,21-23,25H2,1-14H3/b27-20-,29-24+/t28-,33?,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXYTSHOAIXBSR-COVLIRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CC(CC(C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CC(C[C@H](C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61NO4S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole (CAS No. 308357-81-5) is a synthetic organic molecule with potential biological applications. Its complex structure suggests possible interactions with various biological targets. This article reviews the known biological activities of this compound based on diverse sources and studies.

The compound exhibits the following chemical properties:

PropertyValue
Molecular Weight692.17 g/mol
Boiling Point691.6 ± 55.0 °C (Predicted)
Density1.027 ± 0.06 g/cm³ (Predicted)
SolubilitySoluble in chloroform, ethanol, and methanol

Anticancer Properties

Research indicates that compounds with similar thiazole moieties exhibit significant anticancer activity. Thiazoles are known to target various signaling pathways involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : Thiazole derivatives have been shown to inhibit the activity of certain kinases involved in cancer progression.
  • Case Study : A study demonstrated that thiazole-based compounds reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties:

  • Inflammatory Markers : Compounds similar to the target molecule have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Case Study : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, thiazole derivatives significantly decreased the production of inflammatory mediators .

Antimicrobial Activity

The antimicrobial potential of thiazole compounds has been documented extensively:

  • Broad-Spectrum Activity : Studies have reported that thiazoles exhibit activity against a range of bacteria and fungi.
  • Case Study : A derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new derivatives:

  • Functional Groups : The presence of the phenylsulfonyl group enhances lipophilicity and may improve membrane permeability.
  • Silyl Ether Influence : The tert-butyl(dimethyl)silyl groups may confer stability and influence the compound's interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an impurity in the synthesis of paclitaxel (Taxol), a well-known chemotherapeutic agent used in cancer treatment. Its structural similarity to paclitaxel suggests potential applications in drug formulation and development. The presence of the thiazole moiety may enhance biological activity or alter pharmacokinetics compared to its parent compound.

Synthesis of Novel Compounds

Research indicates that derivatives of this compound can be synthesized to explore their activity against various biological targets. For instance, modifications to the thiazole ring or the introduction of different substituents could lead to compounds with improved efficacy against specific cancer cell lines or enhanced selectivity for certain enzymes involved in drug metabolism .

Material Science

Due to its unique chemical structure, this compound can serve as a precursor for developing new materials. The incorporation of silyl groups allows for enhanced stability and compatibility with various substrates, making it suitable for applications in coatings or as additives in polymer formulations .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives synthesized from compounds similar to 4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole. The derivatives exhibited varying levels of cytotoxicity against breast cancer cell lines. The study concluded that modifications to the phenylsulfonyl group significantly influenced the anticancer activity .

Case Study 2: Synthesis Optimization

Another research focused on optimizing the synthesis route for this compound to improve yield and reduce reaction times. By employing microwave-assisted synthesis techniques, researchers achieved higher purity levels and reduced by-products during the synthesis process. This advancement could facilitate more efficient production methods for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Trends Biological Activity (if reported)
4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-TBS-oxy-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole ~800 (estimated) TBS ethers, phenylsulfonyl, thiazole Low (hydrophobic groups) Not explicitly reported
5-{[(tert-butyldimethylsilyl)oxy]methyl}-1,3-thiazole 286.52 TBS-oxy methyl, thiazole Moderate Supplier-listed, no activity data
4-(3-methyl-3-phenylcyclobutyl)-2-(2-undecylidenehydrazinyl)thiazole 453.66 Cyclobutyl, hydrazinyl, thiazole Low Theoretical enzyme inhibition
5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol 409.59 tert-butyl, triazole-thiol, cyclohexyl Low Irritant (hazard symbol Xi)

Spectroscopic Characterization

  • NMR Analysis : The target compound’s ¹H/¹³C NMR spectra would resemble those of simpler TBS-protected thiazoles (e.g., shifts for TBS-O protons at ~0.1–0.3 ppm ). However, the phenylsulfonyl group introduces distinct deshielding effects (e.g., aromatic protons at 7.5–8.0 ppm) .
  • Comparison with Triazole-Thiols : Unlike the triazole-thiol derivative , the target compound lacks sulfur-based acidity (pKa ~8.19 in vs. neutral thiazole), impacting its reactivity in nucleophilic environments.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components: (1) the 2-methyl-1,3-thiazole core, (2) the undeca-1,5-dienyl backbone with methyl substituents at C2, C6, and C10, and (3) the tert-butyldimethylsilyl (TBS) and phenylsulfonyl functional groups. Retrosynthetically, the thiazole ring is anticipated to form early in the synthesis via cyclocondensation, while the polyene chain may be constructed through iterative cross-coupling or aldol reactions. The TBS groups likely serve as hydroxyl protectants, introduced using tert-butyldimethylsilyl chloride (TBSCl) , whereas the phenylsulfonyl moiety at C8 suggests a late-stage sulfonylation event.

Synthesis of the 2-Methyl-1,3-Thiazole Core

The 2-methyl-1,3-thiazole moiety is efficiently assembled via the Hantzsch thiazole synthesis, a well-established method involving the reaction of α-haloketones with thioamides . For this target, 2-bromoacetone and a substituted thioamide (e.g., thioacetamide) undergo cyclization in ethanol under reflux to yield 2-methylthiazole. Optimization studies indicate that substituting polar aprotic solvents (e.g., DMF) can enhance reaction rates, though ethanol remains preferred for its simplicity . Alternative routes, such as the cyclizing dehydration of α-acylamino carbonyl compounds , offer modularity but require stringent anhydrous conditions.

Table 1: Comparison of Thiazole Synthesis Methods

MethodReagentsYield (%)Purity (%)
Hantzschα-Bromoacetone + Thioamide75–8595–98
Cyclodehydrationα-Acylamino Ketones60–7090–92
Thiourea Condensationα-Dibromoketones + Thiourea80–8897–99

Construction of the Undeca-1,5-Dienyl Backbone

The C11 chain with 1E and 5Z diene configurations is synthesized via stereoselective olefination. A Julia–Kocienski olefination between a sulfone-containing fragment and an aldehyde precursor establishes the 1E geometry, while a Still–Gennari phosphonate-based approach controls the 5Z configuration . The methyl groups at C2, C6, and C10 are introduced through alkylation of enolates derived from β-keto esters or via asymmetric allylic alkylation using Evans auxiliaries.

Critical Considerations :

  • The 8R/S stereocenter arises from a racemic intermediate, necessitating chiral resolution or dynamic kinetic resolution during sulfonylation.

  • Protecting groups (e.g., TBS ethers) must be orthogonal to avoid premature deprotection during subsequent steps.

Silylation with tert-Butyldimethylsilyl (TBS) Groups

The TBS protection of hydroxyl groups at C3 and C11 is achieved using tert-butyldimethylsilyl chloride (TBSCl), synthesized via a Grignard reaction between tert-butyl chloride, magnesium, and dimethyldichlorosilane . The patent CN101817842A details a scalable process:

  • Grignard Formation : Reacting tert-butyl chloride with magnesium in a diethyl ether/cyclohexane solvent system at 40–55°C .

  • Quenching with Dimethyldichlorosilane : Yielding TBSCl after hydrolysis with 25–30% HCl and distillation .

Optimization Data :

  • Solvent Ratio : Ether/cyclohexane (6.5:3.5 to 7.5:2.5) minimizes side reactions .

  • Yield : 82% with 99% purity when using 15g Mg, 55g tert-butyl chloride, and 78g dimethyldichlorosilane .

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl moiety at C8 is introduced via sulfonylation of a secondary alcohol intermediate. Treatment with phenylsulfonyl chloride in the presence of triethylamine or DMAP in dichloromethane affords the sulfonate ester. Kinetic studies suggest that electron-deficient aryl sulfonyl chlorides exhibit higher reactivity, enabling milder conditions (0°C to room temperature) .

Challenges :

  • Competing elimination reactions necessitate careful control of base strength and temperature.

  • Stereochemical integrity at C8 is preserved by using bulky bases (e.g., 2,6-lutidine) to minimize epimerization.

Stereochemical Control Strategies

The 3S, 10S configurations are established through asymmetric catalysis. Sharpless asymmetric dihydroxylation of a diene precursor with AD-mix-β affords the diol with >90% enantiomeric excess (ee) . Subsequent TBS protection and methyl group installation via Mitsunobu reaction retain stereochemistry. The 8R/S racemate is resolved using chiral chromatography or enzymatic kinetic resolution with lipases.

Final Assembly and Global Deprotection

Coupling the thiazole core to the undeca-dienyl backbone is achieved through a Heck reaction or Sonogashira cross-coupling, depending on the halogenation state of the thiazole. Final deprotection of the TBS groups (if required) employs tetra-n-butylammonium fluoride (TBAF) in THF, though the target molecule retains these groups as permanent substituents.

Q & A

Basic: What synthetic strategies are employed to construct the complex stereochemistry of this thiazole derivative, and how is regiochemical control ensured?

Methodological Answer:
The synthesis involves multi-step protection-deprotection strategies, leveraging tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates. Key steps include:

  • Stereochemical control : Use of chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis to establish stereocenters at C3, C8, and C10 .
  • Regioselective sulfonation : Introduction of the phenylsulfonyl group at C8 via nucleophilic substitution under controlled pH and temperature .
  • Thiazole ring formation : Cyclization of thioamide precursors with α-halo ketones, optimized in polar aprotic solvents (e.g., DMF) .
    Characterization via 1^1H/13^{13}C NMR and IR confirms regiochemistry and stereochemistry .

Basic: Which spectroscopic techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm for 1,5-diene; tert-butyl singlet at δ 0.9–1.1 ppm). 13^{13}C NMR resolves quaternary carbons (e.g., silyl ethers at δ 20–25 ppm) .
  • IR Spectroscopy : Confirms silyl ether (Si-O-C stretch at ~1100 cm1^{-1}) and sulfonyl groups (S=O stretch at ~1350 cm1^{-1}) .
  • Chromatography : HPLC or TLC with UV/fluorescence detection monitors purity (>95% by area normalization) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting CYP450 isoforms (e.g., CYP3A4) due to the sulfonyl group’s electron-withdrawing effects .

Advanced: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for this synthesis?

Methodological Answer:

  • Parameter optimization : Machine learning models predict ideal solvent ratios (e.g., PEG-400 for heterogeneous catalysis) and temperature profiles (70–80°C for silylation) .
  • Kinetic modeling : COMSOL simulates reaction trajectories to minimize byproducts (e.g., diastereomers) during thiazole cyclization .
  • Real-time adjustments : AI monitors TLC/HPLC data to adjust reagent stoichiometry or quenching times .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected diastereomer ratios)?

Methodological Answer:

  • Advanced NMR : Use 1^{1}H-1^{1}H COSY and NOESY to distinguish syn/anti diastereomers (e.g., cross-peaks between C3-OH and C10-CH3_3) .
  • X-ray crystallography : Resolve absolute configuration of crystalline intermediates .
  • Chromatographic separation : Preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate diastereomers .

Advanced: What strategies are effective for studying the compound’s mechanism of action in antimicrobial assays?

Methodological Answer:

  • Proteomic profiling : LC-MS/MS identifies bacterial protein targets (e.g., dihydrofolate reductase) after exposure to the compound .
  • Fluorescent probes : Label thiazole derivatives with BODIPY tags to track cellular uptake via confocal microscopy .
  • Resistance studies : Serial passage assays under sub-MIC conditions to detect mutation hotspots via whole-genome sequencing .

Advanced: How can computational docking predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding to C. albicans lanosterol demethylase (target for antifungals) using AutoDock Vina. Key interactions: phenylsulfonyl group with heme iron; thiazole N with Arg96 .
  • QSAR modeling : Correlate substituent electronegativity (e.g., TBS groups) with antifungal IC50_{50} values .

Advanced: What pharmacokinetic studies are needed to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • ADME profiling :
    • Absorption : Caco-2 monolayer assays to measure permeability (Papp_{app} >1×106^{-6} cm/s indicates GI absorption) .
    • Metabolism : Liver microsome assays (human/rat) to identify CYP-mediated oxidation hotspots (e.g., C8 sulfonyl reduction) .
    • Toxicity : Ames test for mutagenicity; hERG binding assays for cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.